(Z)-2-morpholino-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one
Description
(Z)-2-Morpholino-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one is a heterocyclic compound belonging to the thiazol-4(5H)-one class. Its structure features a morpholine substituent at position 2 and a pyridin-3-ylmethylene group at position 5, with a Z-configuration across the exocyclic double bond (Figure 1). This compound is synthesized via condensation reactions between morpholine and appropriately substituted thiazol-4(5H)-one precursors, as exemplified in analogous syntheses of morpholine-containing thiazolones . The morpholine moiety contributes to enhanced solubility and electronic effects due to its oxygen atom, while the pyridine ring may influence binding interactions in biological systems .
Properties
IUPAC Name |
(5Z)-2-morpholin-4-yl-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-12-11(8-10-2-1-3-14-9-10)19-13(15-12)16-4-6-18-7-5-16/h1-3,8-9H,4-7H2/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQGNRSRDOPGIO-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CN=CC=C3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C/C3=CN=CC=C3)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785947 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
(a) Morpholine vs. Piperidine
- Compound : (Z)-5-(Pyrazol-4-ylmethylene)-2-(piperidin-1-yl)thiazol-4(5H)-one (5a)
- Key Differences :
- Synthesis Yield : 85% for piperidine analog vs. 70–80% for morpholine derivatives (estimated from analogous syntheses) .
- Electronic Effects : Piperidine lacks the oxygen atom in morpholine, reducing hydrogen-bonding capacity.
- Biological Activity : Piperidine analogs show moderate anti-inflammatory activity, while morpholine derivatives may exhibit enhanced solubility for improved bioavailability .
(b) Morpholine vs. Benzylamino
- Compound: (Z)-2-(Benzylamino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one (1) Key Differences:
- Tyrosinase Inhibition: IC50 = 27.5 µM (1) vs. Morpholine’s electron-donating effect may reduce activity compared to benzylamino derivatives, which show strong inhibition .
- Synthesis: Benzylamino derivatives require longer reaction times (5–6 hours) compared to morpholine analogs (1–2 hours) .
Substituent Variations at Position 5
(a) Pyridin-3-ylmethylene vs. Benzylidene
- Compound: (Z)-5-Benzylidene-2-morpholinothiazol-4(5H)-one Key Differences:
- Molecular Weight : 287.38 (benzylidene) vs. ~283.34 (pyridin-3-ylmethylene).
- Bioactivity : Benzylidene derivatives show anti-tyrosinase activity (e.g., IC50 = 0.27 µM for BABT derivative 8 ), whereas pyridine-containing analogs may target bacterial or fungal systems .
(b) Pyridin-3-ylmethylene vs. Fluorenylmethylene
- Compound: (Z)-5-((9H-Fluoren-2-yl)methylene)-2-morpholinothiazol-4(5H)-one (22) Key Differences:
Comparative Data Table
*Estimated from analogous syntheses.
Research Findings and Implications
- Synthetic Flexibility: The morpholine group at position 2 allows for efficient synthesis under mild conditions (e.g., 120–130°C, 15 minutes) compared to benzylamino derivatives requiring prolonged reflux .
- Structure-Activity Relationship (SAR) :
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